molecular formula C13H21NO3S B12275334 (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol

(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol

Katalognummer: B12275334
Molekulargewicht: 271.38 g/mol
InChI-Schlüssel: YSBWGRSXTWNADK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of tert-butylsulfonyl chloride with a chiral amine, followed by the addition of a phenyl group through a Grignard reaction or similar organometallic process. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers in biological molecules.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism by which (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol
  • (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-ethanol
  • (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-butan-1-ol

Uniqueness

What sets (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and biological activity. The presence of both the tert-butylsulfonyl and phenyl groups in a specific chiral arrangement allows for selective interactions with biological targets, making it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C13H21NO3S

Molekulargewicht

271.38 g/mol

IUPAC-Name

N-(1-hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide

InChI

InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3

InChI-Schlüssel

YSBWGRSXTWNADK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.